methyl 1-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride
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Overview
Description
Methyl 1-aminobicyclo[211]hexane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H14ClNO2 It is a bicyclic structure that incorporates a bicyclo[211]hexane core, which is a compact and rigid framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride typically involves the following steps:
Cycloaddition Reaction: The initial step often involves a [2+2] cycloaddition reaction to form the bicyclo[2.1.1]hexane core.
Esterification: The carboxylate group is introduced via esterification reactions, typically using methanol and an acid catalyst.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition and amination steps, as well as automated systems for esterification and hydrochloride formation to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules due to its rigid bicyclic structure.
Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The amino and carboxylate groups can form hydrogen bonds and ionic interactions with target molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride: Similar structure but with the amino group at a different position.
Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate: Another isomer with different substitution patterns.
Uniqueness
Methyl 1-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its rigid bicyclic structure and the presence of both amino and carboxylate groups make it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 1-aminobicyclo[2.1.1]hexane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)6-2-5-3-8(6,9)4-5;/h5-6H,2-4,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQVUJVLDOOLQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CC1(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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